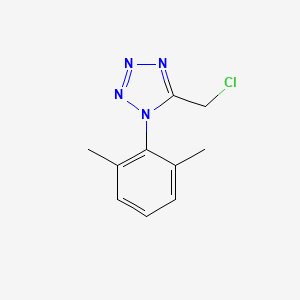

5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole

Description

5-(Chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole is a substituted tetrazole featuring a chloromethyl group at the 5-position and a 2,6-dimethylphenyl substituent at the 1-position. Tetrazoles are heterocyclic compounds valued for their stability, hydrogen-bonding capacity, and utility in medicinal chemistry, agrochemicals, and materials science . The chloromethyl group enhances reactivity, enabling nucleophilic substitution or cross-coupling reactions, while the 2,6-dimethylphenyl group contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

5-(chloromethyl)-1-(2,6-dimethylphenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-7-4-3-5-8(2)10(7)15-9(6-11)12-13-14-15/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSXZNDTNJEIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=NN=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094328-52-5 | |

| Record name | 5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chloromethylation of Tetrazole Precursors

A common method involves chloromethylation of a tetrazole intermediate. This is typically achieved by reacting the tetrazole precursor with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions. The reaction selectively installs the chloromethyl group at the 5-position of the tetrazole ring.

N-Substitution with 2,6-Dimethylphenyl Group

The 2,6-dimethylphenyl group is introduced at the N-1 position of the tetrazole ring through nucleophilic substitution or condensation reactions involving 2,6-dimethylphenyl derivatives. This step can be performed either before or after chloromethylation, depending on the synthetic strategy and the stability of intermediates.

Solvent-Free and Catalytic Methods

Recent advances in tetrazole synthesis have introduced solvent-free methodologies and the use of heterogeneous catalysts to improve efficiency and environmental compatibility. For example, sodium borosilicate glass-supported silver catalysts have been employed for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles, which could be adapted for chloromethylated derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to accelerate the synthesis of 5-substituted 1H-tetrazoles, providing higher yields and shorter reaction times. This technique can facilitate the cycloaddition reactions necessary for tetrazole ring formation and subsequent functionalization steps.

Research Findings and Comparative Data

The following table summarizes key parameters and synthetic conditions reported for the preparation of 5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole and related 5-substituted tetrazoles:

Mechanistic Insights

The chloromethylation step involves electrophilic substitution at the 5-position of the tetrazole ring, where the chloromethyl group is introduced via a reactive chloromethyl cation or equivalent species. The N-1 substitution with the 2,6-dimethylphenyl group is typically a nucleophilic displacement or condensation, forming a stable N-aryl tetrazole linkage.

Summary of Advantages and Challenges

-

- The synthetic routes allow for selective functionalization.

- Microwave and catalyst-assisted methods improve efficiency and sustainability.

- The compound’s structure supports its use as a versatile intermediate in drug synthesis.

-

- Handling chloromethylating agents requires caution due to toxicity and reactivity.

- Optimization is necessary to avoid side reactions and improve yield.

- Scale-up may require careful control of reaction parameters.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes substitution with various nucleophiles under mild conditions:

Mechanism : The reaction proceeds via an SN2 pathway, with the nucleophile attacking the electrophilic carbon adjacent to the chlorine atom. Polar aprotic solvents (e.g., DMSO) enhance reactivity .

Elimination Reactions

Under basic conditions, the chloromethyl group eliminates HCl to form a reactive methylene intermediate, which can dimerize or react further:

Example :

-

Conditions : 1M KOH in ethanol, 80°C, 2 hours.

-

Yield : 60–68%.

Coordination Chemistry

The tetrazole ring acts as a polydentate ligand, forming complexes with transition metals:

| Metal Salt | Complex Structure | Application | Source |

|---|---|---|---|

| Co(II) | [Co(L)(N₃)₂] | Catalyzes [3+2] cycloadditions | |

| Cu(II) | [Cu(L)Cl₂] | Cross-coupling reactions | |

| Ag(I) | [Ag(L)NO₃] | Antimicrobial activity |

Key Insight : Cobalt complexes activate nitriles for cycloaddition via coordination to the tetrazole’s nitrogen atoms .

Cross-Coupling Reactions

The chloromethyl group participates in palladium- or copper-catalyzed couplings:

Suzuki–Miyaura Example :

Acid-Catalyzed Rearrangements

In acidic media, the tetrazole ring can undergo ring-opening or rearrangement, though this is less common. For example, treatment with concentrated HCl at elevated temperatures leads to partial decomposition into cyanamide derivatives.

Comparative Reactivity

The compound’s reactivity differs from simpler tetrazoles:

| Feature | 5-(Chloromethyl)-1-(2,6-dimethylphenyl)-tetrazole | 5-Methyl-1H-tetrazole |

|---|---|---|

| Electrophilicity | High (due to Cl) | Low |

| Steric Effects | Significant (2,6-dimethylphenyl) | Minimal |

| Coordination Sites | Multiple (N atoms) | Limited |

Scientific Research Applications

Organic Synthesis

5-(Chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole serves as an important intermediate in organic synthesis. Its reactive chloromethyl group allows for nucleophilic substitution reactions, facilitating the formation of various derivatives that can be further utilized in synthetic pathways.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to the biological activity associated with tetrazole derivatives. Tetrazoles are known for their ability to mimic carboxylic acids and have been used in drug design to enhance pharmacological properties.

Case Studies

- Antihypertensive Agents : Research has highlighted tetrazole-containing compounds as effective antihypertensive agents due to their ability to inhibit angiotensin II receptors.

- Antiviral Activity : Some studies suggest that tetrazole derivatives exhibit antiviral properties by interfering with viral replication mechanisms.

Comparison with Related Compounds

To better understand the uniqueness of 5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methyl-1H-tetrazole | Methyl group at position 5 | Simpler structure; less reactive |

| 5-(Bromomethyl)-1H-tetrazole | Bromomethyl group instead of chloromethyl | Different halogen may affect reactivity |

| 1-(Phenyl)-tetrazole | Phenyl group at position 1 | Lacks chloromethyl; different biological activity |

The presence of both the chloromethyl and dimethylphenyl groups enhances the reactivity and potential applications of this compound compared to its analogs.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous tetrazoles from literature, focusing on substituent effects, physical properties, and spectral characteristics.

Substituent Effects on Physical Properties

Table 1: Comparison of Substituents and Melting Points

- Steric and Electronic Influences: The target’s 2,6-dimethylphenyl group introduces significant steric hindrance compared to smaller substituents like methyl (4c) or chlorinated aromatics (4d). This may reduce solubility in polar solvents but enhance thermal stability. 146–147°C for 4d) .

Spectral Characteristics

Table 2: Key NMR and IR Data for Analogous Tetrazoles

Biological Activity

5-(Chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole is a unique compound characterized by its tetrazole ring structure, which includes four nitrogen atoms and one carbon atom. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Structure and Composition

The molecular formula of 5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole is , with a molecular weight of 222.67 g/mol. The presence of the chloromethyl group at the 5-position and the dimethylphenyl group at the 1-position enhances its reactivity and potential applications in organic synthesis.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of 5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methyl-1H-tetrazole | Methyl group at position 5 | Simpler structure; less reactive |

| 5-(Bromomethyl)-1H-tetrazole | Bromomethyl group instead of chloromethyl | Different halogen may affect reactivity |

| 1-(Phenyl)-tetrazole | Phenyl group at position 1 | Lacks chloromethyl; different biological activity |

Pharmacological Properties

Research indicates that tetrazoles exhibit a range of biological activities including antibacterial, antifungal, anti-inflammatory, analgesic, anticancer, anticonvulsant, antihypertensive, hypoglycemic, antiparasitic, and antiviral properties . The specific biological activities of 5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole have not been extensively documented in scientific literature; however, it is likely that its structural characteristics confer some level of biological activity similar to other tetrazole derivatives.

Case Studies and Research Findings

Antimicrobial Activity : Various studies have shown that compounds derived from tetrazoles possess significant antimicrobial properties. For instance, a series of tetrazole compounds demonstrated varying degrees of antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli using disc diffusion methods . Although specific data for 5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole is limited, its structural similarity to other active tetrazoles suggests potential efficacy.

Anti-HIV Activity : In related research on tetrazole-based compounds targeting HIV-1 gp41 fusion inhibitors, certain derivatives exhibited IC(50) values as low as 4.4 μM against HIV-1 replication . This indicates that modifications in the tetrazole structure can lead to enhanced antiviral properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that electron-withdrawing substituents tend to enhance biological activity in tetrazole compounds. Modifications at various positions on the tetrazole ring can significantly influence their pharmacological profiles .

Toxicity and Safety Profile

Q & A

Basic: What are the optimal synthetic routes for 5-(chloromethyl)-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazole, and how can reaction completion be monitored?

Answer:

The compound can be synthesized via nucleophilic substitution or catalytic coupling. A robust method involves reacting 1-(2,6-dimethylphenyl)-1H-tetrazole with chloromethylating agents (e.g., chloromethyl chloride) under heterogeneous catalysis. For example, using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour yields high purity. Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase. Post-reaction, the product is isolated by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) reveals peaks for the chloromethyl group (δ 4.65–4.75 ppm) and aromatic protons from the 2,6-dimethylphenyl substituent (δ 6.95–7.25 ppm). C NMR confirms the tetrazole ring (δ 145–155 ppm) and chloromethyl carbon (δ 45–50 ppm) .

- IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm) and tetrazole ring (1500–1600 cm) are key identifiers .

- X-ray Crystallography : Single-crystal studies (e.g., Cu-Kα radiation) determine bond lengths (C-Cl: ~1.79 Å) and dihedral angles between substituents, critical for confirming stereochemistry .

Advanced: How do steric and electronic effects influence substitution reactions at the chloromethyl group?

Answer:

The chloromethyl group undergoes nucleophilic substitution (S2) with amines, thiols, or alcohols. Steric hindrance from the 2,6-dimethylphenyl group slows reactivity compared to unsubstituted analogs. Electronic effects from the electron-withdrawing tetrazole ring enhance the electrophilicity of the chloromethyl carbon, favoring reactions with strong nucleophiles (e.g., primary amines). Kinetic studies using HPLC can quantify reaction rates under varying temperatures (25–80°C) and solvents (DMF vs. THF) .

Advanced: What computational methods predict the compound’s bioactivity or material properties?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior and stability. For this compound, HOMO localization on the tetrazole ring suggests susceptibility to electrophilic attack .

- Molecular Docking : Models interactions with biological targets (e.g., cytochrome P450 enzymes). The chloromethyl group’s polarity and the aromatic moiety’s hydrophobicity influence binding affinity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties, such as blood-brain barrier permeability, critical for drug design .

Advanced: How do structural variations impact the compound’s physical properties (e.g., melting point, solubility)?

Answer:

- Melting Point : Derivatives with electron-withdrawing groups (e.g., nitro) exhibit higher melting points (e.g., 146–147°C for 1-(2,4-dichlorophenyl)-tetrazole) due to enhanced lattice energy. The 2,6-dimethylphenyl group reduces symmetry, lowering the melting point compared to para-substituted analogs .

- Solubility : Polar solvents (e.g., DMSO) dissolve the compound better than non-polar solvents due to dipole interactions with the tetrazole ring. LogP values (~2.5) predict moderate lipid membrane permeability .

Advanced: How can data contradictions in synthetic yields or purity be resolved?

Answer:

Contradictions often arise from impurities (e.g., unreacted starting materials) or by-products (e.g., dimerization). Strategies include:

- HPLC-MS : Identifies impurities by comparing retention times and mass-to-charge ratios.

- Optimized Workup : Gradient recrystallization (e.g., using ethanol/water mixtures) removes hydrophobic by-products.

- Reaction Kinetics : Arrhenius plots (ln(k) vs. 1/T) determine activation energy to optimize temperature and avoid side reactions .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Answer:

- Catalyst Loading : Excess catalyst (>10 wt%) in PEG-400 reduces efficiency due to aggregation. A 5–7% catalyst load balances cost and yield .

- Heat Transfer : Exothermic reactions at scale require jacketed reactors to maintain 70–80°C and prevent thermal degradation.

- Regioselectivity : Competing N1 vs. N2 alkylation is minimized by using bulky bases (e.g., DBU) to favor N1-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.